N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide
Description
Properties
Molecular Formula |
C19H20BrNO4S |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C19H20BrNO4S/c1-25-18-7-5-15(6-8-18)19(22)21(17-9-10-26(23,24)13-17)12-14-3-2-4-16(20)11-14/h2-8,11,17H,9-10,12-13H2,1H3 |
InChI Key |
FGHRPTYBJFOIFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Structural and Functional Comparison
Impact of Substituent Modifications
Alkoxy Group Variations
- Methoxy vs. Isobutoxy : Replacing the 4-methoxy group with 4-isobutoxy (Compound B, ) increases steric bulk and lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility. This substitution is critical in optimizing pharmacokinetic profiles for CNS-targeted drugs.
- Positional Isomerism: The 2-ethoxy analog (Compound D, ) demonstrates how substituent position affects electronic distribution.
Halogen Substitutions
- Chlorine Introduction : The 3-chloro-4-methoxy derivative (Compound C, ) combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups. This duality could modulate interactions with charged or polar residues in biological targets, as seen in kinase inhibitors where halogen bonding is critical .
Core Structure Differences
- Tetrahydrothiophene Dioxide vs. Aromatic Amines: The sulfone-containing tetrahydrothiophene ring in Compound A distinguishes it from simpler analogs like the N-(4-bromophenyl)-3,4,5-trimethoxybenzamide (Compound E, ).
Stability and Reactivity Insights
- pH-Dependent Stability: Studies on 4-methoxybenzamide conjugates (e.g., N-(6-aminohexyl)-4-methoxybenzamide) reveal that phosphoramide bonds exhibit instability at pH < 5.2, with hydrolysis exceeding 20% at pH 4.5 . This suggests that Compound A’s benzamide linkage may require stabilization strategies (e.g., prodrug formulations) for acidic physiological environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
